molecular formula C5H8O2 B14492433 (2,5-Dihydrofuran-2-yl)methanol CAS No. 63493-94-7

(2,5-Dihydrofuran-2-yl)methanol

Cat. No.: B14492433
CAS No.: 63493-94-7
M. Wt: 100.12 g/mol
InChI Key: WWLAVOQIMXATHS-UHFFFAOYSA-N
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Description

(2,5-Dihydrofuran-2-yl)methanol is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring that is partially hydrogenated, with a hydroxymethyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,5-Dihydrofuran-2-yl)methanol can be synthesized through several methodsAnother method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring, followed by functionalization to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural or furfuryl alcohol, followed by selective oxidation or reduction steps to achieve the desired product. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dihydrofuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,5-Dihydrofuran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dihydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (2,5-Dihydrofuran-2-yl)methanol stands out due to its partially hydrogenated furan ring and the presence of a hydroxymethyl group, which imparts unique reactivity and potential for diverse applications.

Properties

IUPAC Name

2,5-dihydrofuran-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLAVOQIMXATHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587894
Record name (2,5-Dihydrofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63493-94-7
Record name (2,5-Dihydrofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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